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molecular formula C9H12N4OS2 B8641923 1,1-Dimethyl-3-(4-cyano-3-(ethylthio)-5-isothiazolyl)urea CAS No. 65553-15-3

1,1-Dimethyl-3-(4-cyano-3-(ethylthio)-5-isothiazolyl)urea

Cat. No. B8641923
M. Wt: 256.4 g/mol
InChI Key: HJCGOLQXLUXGKS-UHFFFAOYSA-N
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Patent
US04057416

Procedure details

Two samples (30.9 g each) of phenyl (4-cyano-3-(ethylthio)-5-isothiazolyl)carbamate were reacted with dimethylamine (9.13 g per batch) in the manner described in Example IV B. The reaction mixtures from the two runs were combined and processed as in IV B to give 41.5 g of 1,1-dimethyl-3-(4-cyano-3-(ethylthio)-5-isothiazolyl)urea, m.p. 198° after recrystallization from ethanol. The nmr spectrum was consistent with the assigned structure.
Name
phenyl (4-cyano-3-(ethylthio)-5-isothiazolyl)carbamate
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
9.13 g
Type
reactant
Reaction Step One
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([S:18][CH2:19][CH3:20])=[N:5][S:6][C:7]=1[NH:8][C:9](=[O:17])OC1C=CC=CC=1)#[N:2].[CH3:21][NH:22][CH3:23]>>[CH3:21][N:22]([CH3:23])[C:9]([NH:8][C:7]1[S:6][N:5]=[C:4]([S:18][CH2:19][CH3:20])[C:3]=1[C:1]#[N:2])=[O:17]

Inputs

Step One
Name
phenyl (4-cyano-3-(ethylthio)-5-isothiazolyl)carbamate
Quantity
30.9 g
Type
reactant
Smiles
C(#N)C=1C(=NSC1NC(OC1=CC=CC=C1)=O)SCC
Name
Quantity
9.13 g
Type
reactant
Smiles
CNC
Step Two
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)NC1=C(C(=NS1)SCC)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g
YIELD: CALCULATEDPERCENTYIELD 160%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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